molecular formula C5H7NO3 B2494417 Methyl 2-isocyanatopropanoate CAS No. 30293-82-4; 30293-83-5

Methyl 2-isocyanatopropanoate

Cat. No.: B2494417
CAS No.: 30293-82-4; 30293-83-5
M. Wt: 129.115
InChI Key: ZYILYULSVKLHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-isocyanatopropanoate is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.115. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isocyanatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYILYULSVKLHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group reacts with nucleophiles such as alcohols, amines, and thiols, forming carbamates, ureas, and thiocarbamates, respectively. These reactions are foundational in drug development and polymer design.

  • With Alcohols :
    Methyl 2-isocyanatopropanoate reacts with alcohols to yield carbamates (urethanes). For example, in polymer chemistry, its reaction with diols forms polyurethanes with enhanced thermal stability.

    Example :
    $$ \text{R-OH} + \text{CH}_3\text{OCOC(CH}_3\text{)NCO} \rightarrow \text{R-O-CO-NH-C(CH}_3\text{)COOCH}_3 $$

  • With Amines :
    Primary and secondary amines generate substituted ureas. This reaction is exploited in bioconjugation techniques to label proteins via lysine residues .

    Example :
    $$ \text{R-NH}_2 + \text{CH}_3\text{OCOC(CH}_3\text{)NCO} \rightarrow \text{R-NH-CO-NH-C(CH}_3\text{)COOCH}_3 $$

  • Kinetics :
    Reactions proceed rapidly at room temperature in non-polar solvents but slow in polar media due to solvation effects.

Polymerization Reactions

This compound participates in ring-opening polymerizations (ROP) and polycondensation reactions.

  • Ring-Opening Polymerization (ROP) :
    In the presence of catalysts like Sc(OTf)₃ or methyl triflate, it undergoes cationic ROP to form polyethers. For instance, reaction with epoxides (e.g., propylene oxide) yields polymers with controlled molecular weights (up to Mₙ ~10,600 g/mol) and cyclic architectures .

  • Polyurethane Synthesis :
    Reacting with diols produces polyurethanes used in coatings and adhesives. These materials exhibit improved durability due to the chiral center’s stereochemical influence .

Bioconjugation and Protein Modification

The compound’s electrophilicity enables covalent bonding with biomolecules:

  • Thiol Groups :
    Reacts with cysteine residues to form stable thiocarbamate linkages, facilitating protein labeling .

  • Amine Groups :
    Targets lysine residues in proteins, enabling site-specific modifications for biochemical studies .

Hydrolysis and Stability

This compound hydrolyzes in aqueous environments, forming a methyl propanoate derivative and releasing CO₂:

$$ \text{CH}_3\text{OCOC(CH}_3\text{)NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{OCOC(CH}_3\text{)NH}_2 + \text{CO}_2 $$

Hydrolysis rates depend on pH and temperature, with stability maintained under anhydrous conditions .

Cyclization and Rearrangement

While direct cyclization data is limited, analogous isocyanates undergo Curtius rearrangements to form isocyanates or nitrenes. For example, thermal decomposition may yield chiral aziridine derivatives, though this requires further validation for this compound .

Comparative Reaction Data

Reaction TypeConditionsProductsApplications
Nucleophilic AdditionRT, non-polar solventsCarbamates, UreasDrug synthesis, bioconjugation
PolymerizationSc(OTf)₃, CH₂Cl₂, RTPolyurethanes, polyethersCoatings, adhesives
HydrolysisAqueous, pH-dependentAmines, CO₂Degradation studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.